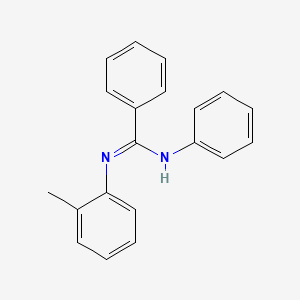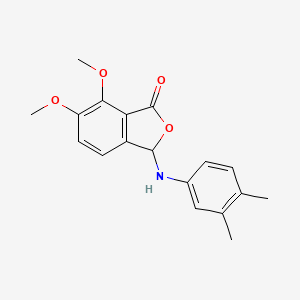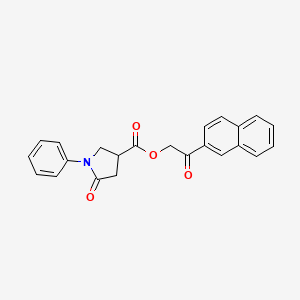![molecular formula C25H19N3O B10877671 2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with methoxyaniline and diphenyl groups, along with a cyanide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium cyanide, sodium methoxide.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the cyanide.
Aplicaciones Científicas De Investigación
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural complexity.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide involves its interaction with specific molecular targets. The methoxyaniline and diphenyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The cyanide group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyanilino)-4,6-diphenylpyridine: Lacks the cyanide group but has similar structural features.
4-(4-Methoxyphenylamino)-2,6-diphenylpyridine: Another structurally related compound with potential biological activity.
Uniqueness
2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C25H19N3O |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H19N3O/c1-29-21-14-12-20(13-15-21)27-25-23(17-26)22(18-8-4-2-5-9-18)16-24(28-25)19-10-6-3-7-11-19/h2-16H,1H3,(H,27,28) |
Clave InChI |
YBFKCMDDPCXARH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10877592.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B10877605.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877616.png)

![N'-[2-(quinolin-2-ylsulfanyl)acetyl]thiophene-2-carbohydrazide](/img/structure/B10877633.png)

![4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)

![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![2-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10877678.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10877683.png)
![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
